molecular formula C12H10N4S B2667496 4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione CAS No. 1417307-34-6

4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B2667496
CAS No.: 1417307-34-6
M. Wt: 242.3
InChI Key: SDBXKMPANGTJOR-UHFFFAOYSA-N
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Description

4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that combines the structural features of quinoline and triazole rings. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.

Properties

IUPAC Name

4-methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBXKMPANGTJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.

    1,2,4-Triazole derivatives: Compounds containing the triazole ring are known for their diverse pharmacological properties, including antimicrobial and antifungal activities.

Uniqueness

4-Methyl-3-quinolin-3-yl-1H-1,2,4-triazole-5-thione is unique due to the combination of the quinoline and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for drug discovery and development.

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